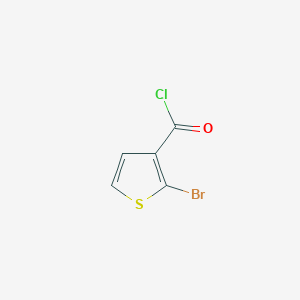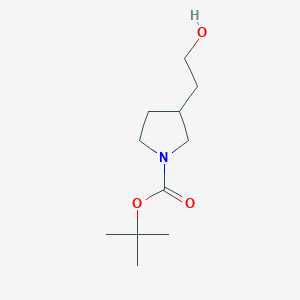
2-Methyl-5-(trifluoromethyl)benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-5-(trifluoromethyl)benzoxazole” is a chemical compound with the CAS Number: 175785-41-8 . It has a molecular weight of 201.15 and its IUPAC name is 2-methyl-5-(trifluoromethyl)-1,3-benzoxazole .
Synthesis Analysis
The synthesis of benzoxazoles, including “2-Methyl-5-(trifluoromethyl)benzoxazole”, often involves the condensation of diamines or amino (thio)phenols with different compounds . For instance, one method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(trifluoromethyl)benzoxazole” can be represented by the InChI code: 1S/C9H6F3NO/c1-5-13-7-4-6 (9 (10,11)12)2-3-8 (7)14-5/h2-4H,1H3 .
Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethyl)benzoxazole” is a solid at ambient temperature . It has a boiling point of 34-35 degrees Celsius .
Scientific Research Applications
Fluorescent Probes for Sensing
The benzoxazole derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These probes exhibit large fluorescence enhancement under basic conditions, demonstrating high sensitivity to pH changes and selectivity for metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Antimicrobial Activity
Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. The structural modifications in the benzoxazole ring, such as the introduction of various substituents, have shown potential in enhancing antimicrobial efficacy (Balaswamy et al., 2012).
Coordination Chemistry
Research has explored the synthesis and coordination chemistry of benzoxazole ligands with lanthanide ions, showcasing their applicability in developing coordination complexes. The study of these ligands with neodymium and ytterbium nitrate has provided insights into their potential uses in materials science and catalysis (Pailloux et al., 2011).
Sustainable Synthesis Approaches
Innovative sustainable synthesis methods have been developed for 2-methyl-benzoxazoles, employing eco-friendly catalysts and conditions. These approaches not only offer high selectivity but also enable the recovery and reuse of catalysts, aligning with green chemistry principles (Rancan et al., 2015).
Nanofiber and Microcrystal Formation
The benzoxazole derivatives have been used to prepare highly fluorescent nanofibers and microcrystals through a solvent-exchange method. These compounds exhibit significant potential for applications as fluorescent nanomaterials in various fields, including biological media (Ghodbane et al., 2012).
PET Imaging Agents
Carbon-11 labeled benzoxazole derivatives have been synthesized as potential PET radioligands for imaging 5-HT(3) receptors. These compounds, developed with high radiochemical purity and specific activity, highlight the role of benzoxazole derivatives in biomedical imaging, particularly in brain, heart, and cancer disease studies (Gao et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEYCFGBSOYYAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)









![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
